N1-Alkyl Substituent Modulation of Lipophilicity and PSA: Ethyl vs. Methyl vs. Isopropyl
Computational property prediction demonstrates that 3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid (AlogP ~1.29, PSA ~90.65 Ų) occupies a distinct physicochemical space relative to its closest N1-substituent analogs . The ethyl group provides an optimal balance between aqueous solubility and membrane permeability compared to the methyl analog (lower LogP, higher polarity) and the isopropyl analog (higher LogP, potentially lower aqueous solubility) . The topological polar surface area (TPSA) of 90.65 Ų falls below the 140 Ų threshold typically associated with favorable oral bioavailability, positioning this compound advantageously for lead optimization programs .
| Evidence Dimension | Calculated LogP and Polar Surface Area |
|---|---|
| Target Compound Data | AlogP ~1.29; TPSA ~90.65 Ų |
| Comparator Or Baseline | 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid (AlogP ~0.87 estimated; TPSA ~90.65 Ų); 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid (AlogP ~1.71 estimated) |
| Quantified Difference | ΔAlogP (ethyl vs. methyl): ~+0.42 units; ΔAlogP (ethyl vs. isopropyl): ~-0.42 units |
| Conditions | Computational predictions using QSPR models (AlogP method); TPSA calculated based on 2D molecular topology |
Why This Matters
The intermediate lipophilicity of the ethyl analog may translate to superior pharmacokinetic properties in cell-based assays, avoiding the excessively high LogP that can cause non-specific binding while maintaining sufficient membrane permeability absent in more polar analogs.
